

Alkylated Diamine Compounds: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *N*-pentylethylenediamine

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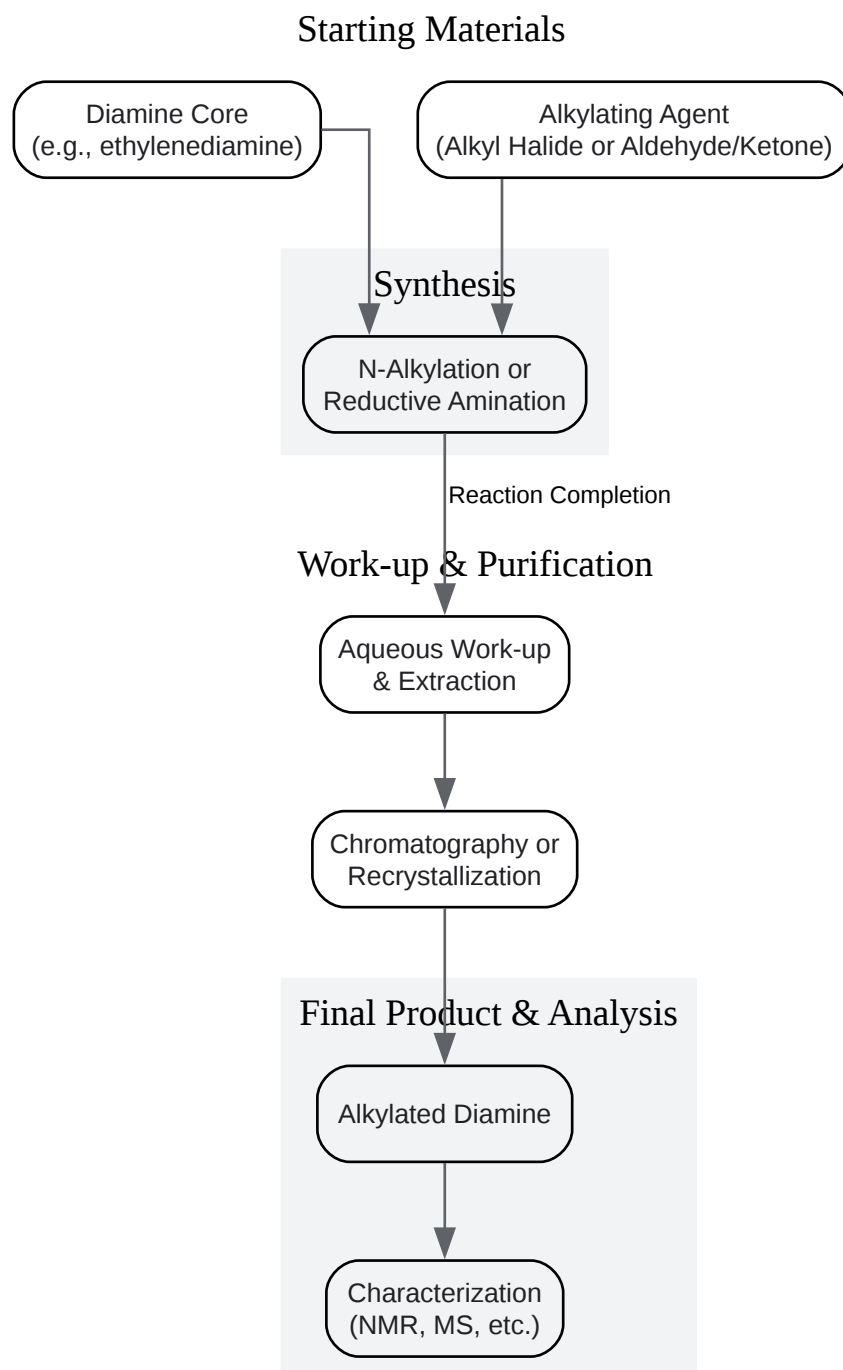
Introduction: The Versatility of the Alkylated Diamine Scaffold

Alkylated diamine compounds represent a pivotal class of molecules in medicinal chemistry, characterized by a flexible aliphatic or cyclic core containing two nitrogen atoms, each bearing one or more alkyl substituents. This structural motif imparts a unique combination of properties, including basicity, lipophilicity, and the capacity for hydrogen bonding, which can be finely tuned through synthetic modification.[1] These attributes make them highly effective scaffolds for interacting with a diverse array of biological targets. Historically, the diamine framework is prevalent in numerous natural products and has been successfully incorporated into a wide range of therapeutic agents.[2] In drug development, the strategic alkylation of a diamine core allows for the systematic modulation of a compound's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately its therapeutic efficacy and toxicity.[3] This guide provides an in-depth exploration of the synthesis, characterization, and application of alkylated diamine compounds, with a particular focus on their roles as antibacterial and anticancer agents, offering field-proven insights for researchers and drug development professionals.

Core Synthesis Strategies for Alkylated Diamines

The synthesis of alkylated diamines is a cornerstone of medicinal chemistry, with several robust methodologies available to the practicing chemist. The choice of synthetic route is often dictated by the desired substitution pattern, the nature of the alkyl groups, and the overall complexity of the target molecule. Two of the most prevalent and versatile methods are direct N-alkylation via nucleophilic substitution and reductive amination.

A generalized workflow for the synthesis of alkylated diamines typically involves the selection of a suitable diamine starting material, followed by a one- or two-step process to introduce the desired alkyl groups, and concludes with purification and characterization.



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Caption: Generalized workflow for the synthesis of alkylated diamines.

Experimental Protocol 1: N-Alkylation of a Diamine using an Alkyl Halide

This protocol details a standard procedure for the dialkylation of a primary diamine using an alkyl halide in the presence of a base.

Materials:

- 9,10-Dihydro-1,2-phenanthrenediamine (1.0 eq)
- Alkyl halide (e.g., iodomethane, 2.2 eq)
- Potassium carbonate (K_2CO_3 , 2.5 eq)
- Dimethylformamide (DMF)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 9,10-Dihydro-1,2-phenanthrenediamine in anhydrous DMF. Add potassium carbonate to the solution.^[4]
- **Addition of Alkylating Agent:** While stirring, add the alkyl halide dropwise to the reaction mixture at room temperature.^[4]
- **Reaction:** Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).^[4]
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and pour it into water.

- Extraction: Extract the aqueous mixture with ethyl acetate three times.[4]
- Washing: Combine the organic layers and wash with water and then with brine.[4]
- Drying: Dry the organic layer over anhydrous sodium sulfate.[4]
- Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude product by column chromatography on silica gel.

Experimental Protocol 2: Reductive Amination for N-Alkylation

This protocol outlines the dialkylation of a primary diamine using an aldehyde and a mild reducing agent.

Materials:

- Quinoxaline-5,6-diamine (1.0 eq)
- Aldehyde (e.g., benzaldehyde, 2.2 eq)
- Sodium borohydride (NaBH_4 , 2.5 eq)
- Methanol
- Dichloromethane (DCM)
- Water
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

- Reaction Setup: In a round-bottom flask, suspend quinoxaline-5,6-diamine in methanol.[5]

- **Aldehyde Addition:** Add the desired aldehyde to the suspension. A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the di-imine intermediate.[5]
- **Reduction:** Cool the reaction mixture in an ice bath and slowly add sodium borohydride portion-wise.
- **Stirring:** After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC.
- **Quenching:** Carefully quench the reaction by the slow addition of water.[5]
- **Extraction:** Extract the aqueous layer with dichloromethane.[5]
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
- **Purification:** Purify the crude product by column chromatography on silica gel.

Characterization of Alkylated Diamines

Unambiguous characterization of newly synthesized alkylated diamines is critical for ensuring purity and confirming the desired chemical structure. The two most powerful and routinely employed techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Interpreting ^1H and ^{13}C NMR Spectra

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- ^1H NMR: The proton NMR spectrum of an alkylated diamine will exhibit characteristic signals for the protons on the alkyl chains and the diamine backbone. The chemical shift (δ) of protons adjacent to the nitrogen atoms will be deshielded (shifted downfield) due to the electronegativity of nitrogen. The integration of the signals provides the relative number of protons, and the splitting patterns (multiplicity) reveal the number of neighboring protons.[6] For example, in N,N'-diethyl-1,2-diaminoethane, one would expect to see a quartet for the

methylene protons (-CH₂-) of the ethyl group coupled to the methyl protons, and a triplet for the methyl protons (-CH₃) coupled to the methylene protons.

- ¹³C NMR: The carbon NMR spectrum provides information about the number of non-equivalent carbon atoms in the molecule. Similar to ¹H NMR, carbons bonded to nitrogen will be deshielded and appear at a higher chemical shift.[6][7] Proton-decoupled ¹³C NMR spectra are typically used to simplify the spectrum, where each unique carbon atom appears as a single peak.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.

- Molecular Ion Peak (M⁺): The molecular ion peak corresponds to the molecular weight of the compound. For a monoamine, the molecular ion will have an odd mass-to-charge (m/z) ratio, a principle known as the nitrogen rule.[8]
- Fragmentation: The most common fragmentation pathway for amines is α-cleavage, where the bond between the carbon atom adjacent to the nitrogen and the next carbon is broken. This results in the formation of a stable, resonance-stabilized cation containing the nitrogen atom.[8][9] The analysis of these fragment ions can help to confirm the structure of the alkyl groups attached to the diamine core.[10][11]

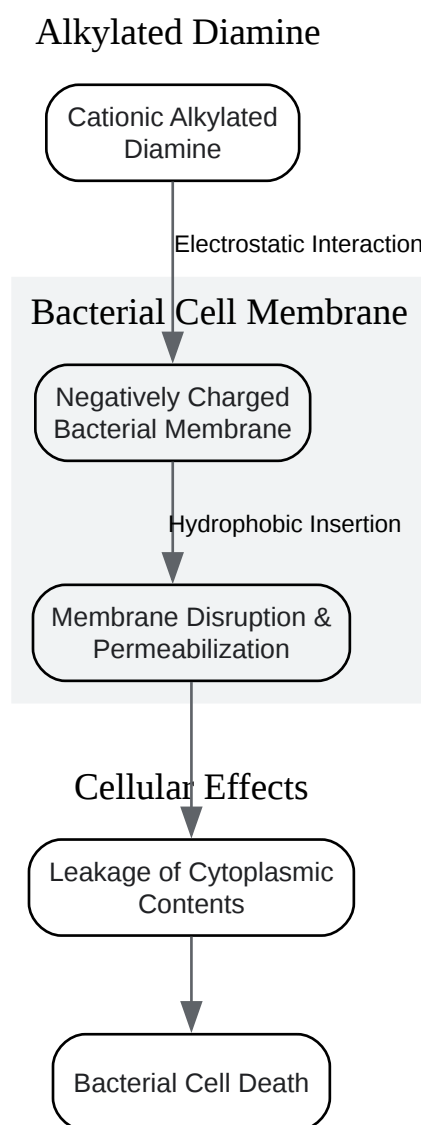
Applications in Drug Development

The tunable nature of alkylated diamines has led to their exploration in a wide range of therapeutic areas. Their ability to carry a positive charge at physiological pH facilitates interactions with negatively charged biological macromolecules such as DNA and bacterial cell membranes.

Antibacterial Agents: Disrupting the Microbial Fortress

A significant area of research for alkylated diamines is in the development of novel antibacterial agents, particularly against multi-drug resistant (MDR) strains.[12]

Mechanism of Action: Many antibacterial alkylated diamines function as cationic amphiphiles. The positively charged diamine core interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. The lipophilic alkyl chains then insert into and disrupt the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately cell death.[13] This mechanism is less susceptible to the development of resistance compared to antibiotics that target specific intracellular enzymes.[13]



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Caption: Mechanism of antibacterial action of alkylated diamines.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antibacterial efficacy of alkylated diamines is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound Class	Alkyl Chain Length	Test Organism	MIC (μM)	Reference
N-Alkyl Betaines	C16	<i>S. aureus</i>	61	[14][15]
N-Alkyl Betaines	C16	<i>E. coli</i>	120	[14][15]
Di-n-alkyl Diazalariat Ethers	C10	<i>S. aureus</i>	2-10	[16]
Di-n-alkyl Diazalariat Ethers	C12	<i>S. aureus</i>	32	[16]
Substituted Diamine (Compound 3)	N/A	<i>S. aureus</i>	2.0 $\mu\text{g/mL}$	[1]
Substituted Diamine (Compound 3)	<i>P. aeruginosa</i>	8.1 $\mu\text{g/mL}$	[1]	
Substituted Diamine (Compound 3)	<i>E. coli</i>	2.2 $\mu\text{g/mL}$	[1]	

Experimental Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of an alkylated diamine compound.

Materials:

- Alkylated diamine compound stock solution
- Bacterial culture (e.g., *Staphylococcus aureus*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plate
- Spectrophotometer
- Incubator

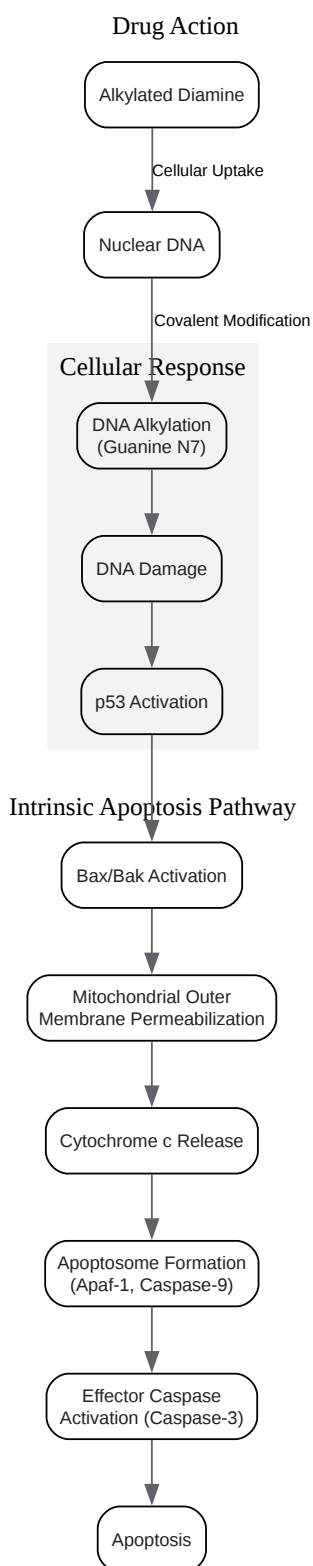
Procedure:

- **Inoculum Preparation:** Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- **Serial Dilution:** Perform serial two-fold dilutions of the alkylated diamine compound in CAMHB in the 96-well plate.
- **Inoculation:** Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).
- **Incubation:** Incubate the plate at 37°C for 16-20 hours.^[14]
- **MIC Determination:** The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).^{[14][17]} This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.

Anticancer Agents: Targeting the Blueprint of Life

Alkylated diamines also hold significant promise as anticancer agents. Their mechanism of action in this context is often related to their ability to function as DNA alkylating agents.

Mechanism of Action: As DNA alkylating agents, these compounds introduce alkyl groups onto the DNA molecule, primarily at the N7 position of guanine.[18] This alkylation can lead to a cascade of events, including DNA damage, inhibition of DNA replication and transcription, and ultimately, the induction of apoptosis (programmed cell death).[4][12] The DNA damage response pathways, often involving the p53 tumor suppressor protein, are activated, leading to the initiation of the intrinsic apoptosis pathway.[17][19] This involves the release of cytochrome c from the mitochondria, formation of the apoptosome, and activation of caspases, which are the executioners of apoptosis.[5][17]



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Caption: DNA damage-induced intrinsic apoptosis pathway initiated by alkylating diamines.[13]
[19]

Quantitative Data: IC₅₀ Values in Cancer Cell Lines

The cytotoxic potential of alkylated diamines against cancer cells is measured by their half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Compound Class	Cancer Cell Line	IC ₅₀ (μM)	Reference
Dihydroxy-methoxychalcone derivative	HeLa (Cervical Cancer)	12.80	[20]
Dihydroxy-methoxychalcone derivative	WiDr (Colon Cancer)	19.57	[20]
Trihydroxy-methoxychalcone derivative	HeLa (Cervical Cancer)	8.53	[20]
Trihydroxy-methoxychalcone derivative	WiDr (Colon Cancer)	2.66	[20]
Platinum Nanoparticles	HeLa (Cervical Cancer)	53.74 μg/mL	[21]
Platinum Nanoparticles	DU-145 (Prostate Cancer)	75.07 μg/mL	[21]

Experimental Protocol 4: Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

- Alkylated diamine compound stock solution
- Cancer cell line (e.g., HeLa)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- MTT solution (5 mg/mL in PBS)
- DMSO
- 96-well plate
- Incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the alkylated diamine compound in complete cell culture medium and add to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).
- Incubation: Incubate the plate for 24-72 hours.
- MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC_{50} value.

Structure-Activity Relationships (SAR)

The biological activity of alkylated diamines is highly dependent on their chemical structure. By systematically modifying the diamine core, the length and nature of the alkyl chains, and the presence of other functional groups, it is possible to optimize their therapeutic properties.

- **Lipophilicity and Alkyl Chain Length:** For antibacterial activity, there is often an optimal range for the length of the alkyl chains.^[19] Chains that are too short may not effectively penetrate the bacterial membrane, while chains that are too long can lead to poor aqueous solubility and reduced bioavailability. For N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides, antimicrobial activity generally increases with chain length up to C14-C16, after which a "cutoff effect" is observed.^{[14][15]}
- **Cationic Charge:** The presence of two nitrogen atoms that can be protonated at physiological pH is crucial for the antibacterial activity of many alkylated diamines, as it facilitates the initial electrostatic interaction with the negatively charged bacterial membrane.^[1]
- **Aromatic vs. Aliphatic Substituents:** In some series of antibacterial diamines, compounds with bis-aryl substitutions on the terminal alkyl groups have been found to be significantly more potent than those with mono-aryl substituents.^[1]
- **Flexibility of the Diamine Linker:** The length and conformational flexibility of the diamine linker can influence how the molecule presents its functional groups to a biological target, which can be critical for receptor binding or DNA intercalation.

Conclusion and Future Perspectives

Alkylated diamine compounds are a versatile and highly tractable class of molecules with significant potential in drug development. Their straightforward synthesis and the ease with which their physicochemical properties can be modulated make them attractive scaffolds for optimization. The dual mechanisms of membrane disruption in bacteria and DNA alkylation in cancer cells highlight their broad therapeutic applicability. Future research in this area will likely focus on the development of more selective and potent analogues with improved safety

profiles. This may involve the design of compounds that can overcome drug resistance mechanisms, the use of alkylated diamines as targeting ligands for drug delivery systems, and the exploration of their potential in other therapeutic areas such as antiviral and antiparasitic agents. As our understanding of the complex interplay between chemical structure and biological activity continues to grow, alkylated diamines are poised to remain a valuable source of new therapeutic agents.

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